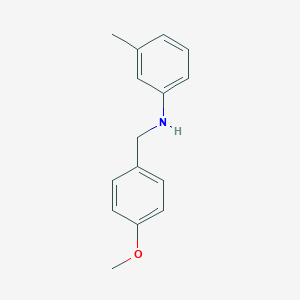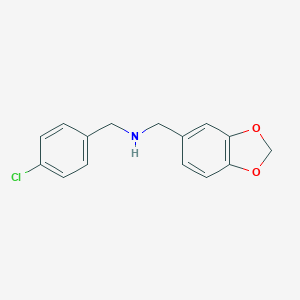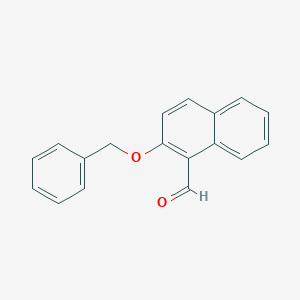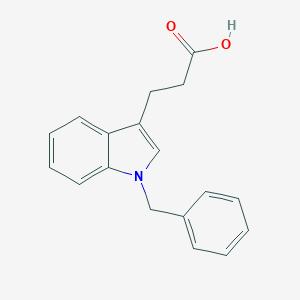![molecular formula C19H13ClN4OS B183256 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 5622-89-9](/img/structure/B183256.png)
4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the triazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, pathogens, and inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, pathogens, and inflammation. The compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide in lab experiments include its potential in inhibiting the growth of cancer cells, pathogens, and inflammation. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide. One area of research is to further investigate its potential as an anticancer agent and to develop more effective treatments for cancer. Another area of research is to investigate its potential as an antifungal and antibacterial agent and to develop new treatments for infectious diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde, 5-(2-furyl)-1H-tetrazole, and phenylhydrazine in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, leading to the formation of the desired product.
Applications De Recherche Scientifique
The compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been tested for its anticancer properties and has shown potential in inhibiting the growth of cancer cells. It has also been tested for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various pathogens. The compound has also been tested for its anti-inflammatory properties and has shown potential in reducing inflammation.
Propriétés
Numéro CAS |
5622-89-9 |
|---|---|
Formule moléculaire |
C19H13ClN4OS |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
4-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13ClN4OS/c20-16-9-5-4-8-15(16)17-11-10-14(25-17)12-21-24-18(22-23-19(24)26)13-6-2-1-3-7-13/h1-12H,(H,23,26)/b21-12+ |
Clé InChI |
TXOUIODOMUXUDR-CIAFOILYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




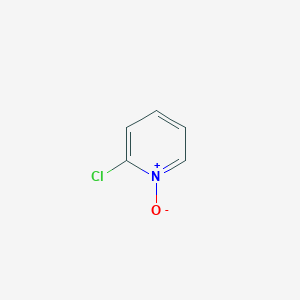

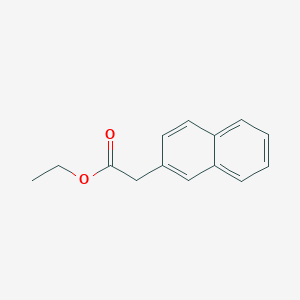

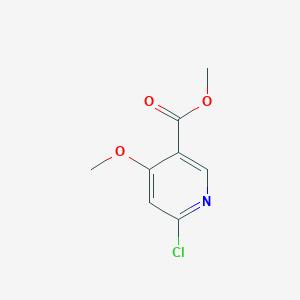
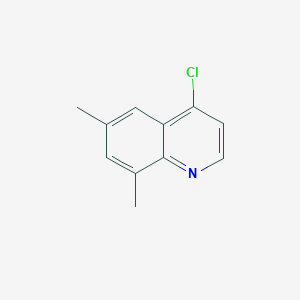
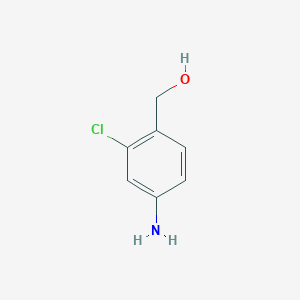
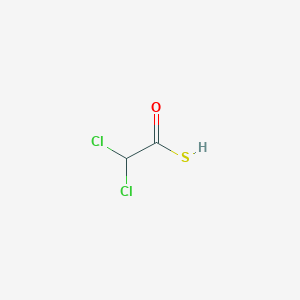
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
